molecular formula C19H20FN5O2 B2864257 (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone CAS No. 2034299-10-8

(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone

Cat. No. B2864257
M. Wt: 369.4
InChI Key: HXDFVPCPJQTMCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C19H20FN5O2 and its molecular weight is 369.4. The purity is usually 95%.
BenchChem offers high-quality (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Precipitation-Resistant Solution Formulation for Poorly Water-Soluble Compounds

A study focused on developing a suitable formulation for early toxicology and clinical studies of a poorly water-soluble compound, highlighting the importance of solubilized, precipitation-resistant formulations for achieving in vivo blood levels necessary for successful evaluation. This research underlines the significance of formulation science in enhancing the bioavailability of potential therapeutic agents (Burton et al., 2012).

Synthesis of P2X7 Antagonist Clinical Candidate

Another study describes the synthesis and preclinical profiling of a P2X7 antagonist, underscoring the role of synthetic chemistry in drug discovery. The research demonstrates the utility of a dipolar cycloaddition reaction for accessing novel compounds with potential therapeutic applications, particularly in treating mood disorders (Chrovian et al., 2018).

Ionic Liquid-Promoted Synthesis of Antimicrobial Compounds

Research on the synthesis of novel chromone-pyrimidine coupled derivatives via an ionic liquid-promoted method offers insights into green chemistry approaches for creating compounds with antimicrobial properties. This study also includes enzyme assay, docking studies, and toxicity evaluations, highlighting the interdisciplinary nature of chemical research in addressing antimicrobial resistance (Tiwari et al., 2018).

Process Development for Antifungal Agents

The synthesis of voriconazole, a broad-spectrum triazole antifungal agent, exemplifies the challenges and innovations in pharmaceutical process development. The research discusses the diastereoselective synthesis of the active pharmaceutical ingredient, illustrating the critical role of organic synthesis in drug development (Butters et al., 2001).

properties

IUPAC Name

[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-(2-methylimidazo[1,2-a]pyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN5O2/c1-3-14-16(20)18(22-11-21-14)27-13-7-9-24(10-13)19(26)17-12(2)23-15-6-4-5-8-25(15)17/h4-6,8,11,13H,3,7,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXDFVPCPJQTMCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=C(N=C4N3C=CC=C4)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.